molecular formula C13H21NO4 B6262779 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2386369-79-3

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6262779
CAS RN: 2386369-79-3
M. Wt: 255.3
InChI Key:
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Description

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound that is widely used in scientific research. It is a bicyclic amino acid derivative that has been found to have a number of interesting properties, including the ability to act as a potent inhibitor of certain enzymes. In

Mechanism of Action

The mechanism of action of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of cholesterol. By inhibiting these enzymes, the compound can reduce the production of cholesterol in the body. It may also have anti-inflammatory properties, although the exact mechanism by which it exerts this effect is not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid are still being studied. However, it has been found to have a number of interesting properties, including the ability to inhibit certain enzymes and reduce the production of cholesterol. It may also have anti-inflammatory properties, although more research is needed to fully understand this effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects that could complicate the interpretation of results.

Future Directions

There are many potential future directions for research on 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is in the development of new drugs that target the same enzymes that this compound inhibits. Another potential direction is in the study of the anti-inflammatory properties of this compound, and how it might be used to treat inflammatory conditions. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, and how it might be used in a variety of different research contexts.

Synthesis Methods

The synthesis of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One of the key steps is the reaction of tert-butyl 2-bromoacetate with 1,5-cyclooctadiene in the presence of a palladium catalyst. This reaction produces tert-butyl 2-cycloocten-1-ylacetate, which is then reacted with N-Boc-ethylenediamine to produce the final product.

Scientific Research Applications

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications. One of the main uses of this compound is as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of cholesterol. It has also been found to have anti-inflammatory properties, and may be useful in the treatment of certain inflammatory conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the protection of the amine group, followed by the alkylation of the protected amine with bicyclo[1.1.1]pentane-1-carboxylic acid. The tert-butoxycarbonyl (Boc) group is then removed to yield the final product.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid", "tert-Butyl carbamate", "Ethyl bromoacetate", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butyl carbamate using sodium hydride as a base in diethyl ether.", "Step 2: Alkylation of the protected amine with ethyl bromoacetate in the presence of sodium hydride in diethyl ether.", "Step 3: Deprotection of the Boc group using hydrochloric acid in methanol.", "Step 4: Cyclization of the resulting amine with bicyclo[1.1.1]pentane-1-carboxylic acid in the presence of sodium hydroxide in chloroform.", "Step 5: Purification of the final product by recrystallization." ] }

CAS RN

2386369-79-3

Product Name

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

0

Origin of Product

United States

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